molecular formula C22H19N3O3S B11296459 2,6-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

2,6-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B11296459
M. Wt: 405.5 g/mol
InChI Key: DFFBHPTWQVFYOY-UHFFFAOYSA-N
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Description

2,6-DIMETHOXY-N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

2,6-dimethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H19N3O3S/c1-13-9-10-14(21-25-15-6-5-11-23-22(15)29-21)12-16(13)24-20(26)19-17(27-2)7-4-8-18(19)28-3/h4-12H,1-3H3,(H,24,26)

InChI Key

DFFBHPTWQVFYOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=C(C=CC=C4OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHOXY-N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo[5,4-b]pyridine moiety, which is then coupled with the benzamide derivative. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHOXY-N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

2,6-DIMETHOXY-N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-DIMETHOXY-N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

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